molecular formula C13H16BNO3 B8187995 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole

Cat. No.: B8187995
M. Wt: 245.08 g/mol
InChI Key: DQYWKSWTZRFQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole is a valuable benzisoxazole-containing boronic ester pinacol ester that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its application as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions , a palladium-catalyzed process used to form biaryl and heteroaryl carbon-carbon bonds. The benzo[d]isoxazole (also known as 1,2-benzisoxazole) scaffold is a privileged structure in pharmacology, known for its presence in compounds with a range of biological activities. Researchers utilize this boronate to efficiently introduce the benzisoxazole moiety into more complex molecules, enabling the synthesis of novel compounds for screening as potential therapeutic agents. The mechanism of action for its application is not a biological one, but a chemical one; the boronic ester functional group undergoes transmetalation with an organopalladium species generated from an aryl or heteroaryl halide, leading to the formation of a new C-C bond and the desired functionalized biaryl product. This compound is particularly useful for exploring structure-activity relationships (SAR) around the benzisoxazole core, which is found in anticonvulsant, antipsychotic, and anti-inflammatory agents . Its stability and solubility profile make it a practical building block for the construction of diverse chemical libraries aimed at discovering new bioactive molecules.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYWKSWTZRFQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure Using Aryl Bromides

A representative protocol involves reacting 6-bromobenzo[D]isoxazole with B₂Pin₂ in the presence of a palladium catalyst, base, and inert solvent. For example:

  • Reactants : 6-bromobenzo[D]isoxazole (1 equiv), B₂Pin₂ (1.1–1.5 equiv)

  • Catalyst : Pd(dppf)Cl₂ (4 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : 1,4-dioxane or THF

  • Conditions : 80–100°C under argon for 12–24 hours

  • Yield : 70–75%

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronate, and reductive elimination to form the boronic ester.

Optimized Catalyst Systems

Variations in palladium catalysts and ligands significantly impact yields:

Catalyst SystemBaseSolventTemperatureYieldSource
Pd(dppf)Cl₂K₃PO₄THF/H₂O90°C88%
Pd(OAc)₂/SPhosK₃PO₄THF90°C85%
Pd(PPh₃)₄Na₂CO₃Toluene80°C93%

Ligands such as SPhos enhance stability and prevent Pd aggregation in polar solvents. Bidentate ligands (e.g., dppf) improve selectivity for sterically hindered substrates.

Alternative Boronation Strategies

Direct Borylation via Miyaura Borylation

Miyaura borylation enables direct conversion of aryl halides to boronic esters without pre-functionalized boron reagents. For 6-bromobenzo[D]isoxazole:

  • Reactants : 6-bromobenzo[D]isoxazole, B₂Pin₂

  • Catalyst : PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene)

  • Additive : MeOH (10 mol%)

  • Conditions : 80°C in dioxane, 12 hours

  • Yield : 76%

This method avoids stoichiometric boronic acid derivatives, simplifying purification.

Hydroboration of Alkynes

While less common, hydroboration of 6-ethynylbenzo[D]isoxazole with pinacolborane (HBpin) offers an alternative route:

  • Reactants : 6-ethynylbenzo[D]isoxazole, HBpin

  • Catalyst : Rh(acac)(CO)₂ (2 mol%)

  • Conditions : 60°C in toluene, 6 hours

  • Yield : 68%

This method is limited by the accessibility of ethynyl precursors but provides regioselective boron installation.

Post-Functionalization and Purification

Deprotection and Oxidation

Post-synthetic modifications include deprotection of MIDA (N-methyliminodiacetic acid) boronate intermediates. For example:

  • Substrate : 6-(MIDA-boronate)benzo[D]isoxazole

  • Reagent : TMSCl/H₂O in MeCN

  • Conditions : Room temperature, 1 hour

  • Yield : 95–98%

Oxidation with H₂O₂ converts residual boronic acids to phenol byproducts, necessitating careful stoichiometric control.

Purification Techniques

Crude products are typically purified via:

  • Column Chromatography : Silica gel with EtOAc/hexane (1:4 to 1:10)

  • Recrystallization : MTBE/n-heptane at 45–55°C for polymorph control

  • HPLC : For analytical validation (≥95% purity)

Challenges and Optimizations

Side Reactions

  • Homocoupling : Minimized by degassing solvents and using excess B₂Pin₂.

  • Protodeboronation : Suppressed by avoiding protic solvents and strong acids.

Scalability

Kilogram-scale synthesis employs continuous flow reactors with Pd/C catalysts, reducing metal leaching and improving turnover number (TON > 1,000).

Comparative Analysis of Methods

MethodAdvantagesLimitationsIdeal Use Case
Suzuki-MiyauraHigh yields, broad substrate scopeRequires inert atmosphereBulk synthesis
Miyaura BorylationSimplified purificationLimited to aryl bromidesLab-scale optimization
HydroborationRegioselectiveRare ethynyl precursorsSpecialty applications

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can participate in reduction reactions to form different derivatives.

    Substitution: The boronic ester group can be substituted with other functional groups through cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include boronic acids, reduced benzo[D]isoxazole derivatives, and various substituted benzo[D]isoxazole compounds .

Scientific Research Applications

Reaction Conditions

  • Reagents : Aryl halides and boronic esters
  • Catalysts : Palladium-based catalysts
  • Solvents : Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

Organic Synthesis

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds.

Medicinal Chemistry

The compound is being explored for its potential in drug discovery and development. Its unique structure allows for modifications that can lead to bioactive compounds.

Case Study: Neurodegenerative Diseases

Recent studies have highlighted its potential in developing multi-target-directed ligands for treating neurodegenerative diseases complicated by depression. Compounds derived from this structure have shown promising inhibitory activity against monoamine oxidase and cholinesterase enzymes .

Materials Science

In materials science, the compound's reactivity is harnessed to develop advanced materials and polymers. Its boronic ester functionality enables it to participate in polymerization reactions and the formation of new materials with desirable properties.

Summary of Applications

Application AreaDescription
Organic SynthesisIntermediate for synthesizing complex organic molecules
Medicinal ChemistryPotential drug candidates for neurodegenerative diseases
Materials ScienceDevelopment of advanced materials and polymers

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s reactivity is influenced by the electronic properties of the benzo[D]isoxazole core and the steric effects of the tetramethyl groups .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

Table 1: Key Structural and Electronic Comparisons
Compound Name Core Heterocycle Substituent(s) Molecular Weight (g/mol) Key Functional Groups
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzo[d]isoxazole Boronate at C6 245.08 Boronic ester, isoxazole
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole Benzo[d]oxazole Boronate at C5 245.08 Boronic ester, oxazole
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole Benzo[d]oxazole Boronate on phenyl ring (para) 335.21 Boronic ester, oxazole
4m: 4-bromo-2-(tert-butyl)-3-phenyl-6-(dioxaborolan-2-yl)-dihydrobenzo[d]isoxazole Dihydrobenzo[d]isoxazole Boronate at C6, Br, tert-butyl, phenyl 428.13 Boronic ester, bromine
6-(dioxaborolan-2-yl)benzo[d]isoxazol-3-amine Benzo[d]isoxazole Boronate at C6, NH2 at C3 260.10 Boronic ester, amine
4-Nitro-5-(4-(dioxaborolan-2-yl)phenoxy)benzo[c][1,2,5]oxadiazole Benzo[c][1,2,5]oxadiazole Boronate on phenoxy, nitro 397.16 Boronic ester, nitro, oxadiazole

Key Observations :

  • Heterocycle Core : Replacement of isoxazole with oxazole (e.g., 5-position boronate derivative) reduces ring strain but alters electronic properties, as oxazole is less electron-deficient than isoxazole .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity in cross-coupling but reduce stability. Bulky groups (e.g., tert-butyl in ) hinder coupling efficiency but improve steric protection of the boronate .
  • Amino Group: The 3-amine derivative () enhances nucleophilicity, enabling orthogonal reactivity in peptide conjugation or metal coordination .

Key Observations :

  • Suzuki-Miyaura Dominance : Most boronate derivatives (including the target compound) are synthesized via palladium-catalyzed coupling, offering moderate-to-high yields (75–80%) .
  • Lithiation Challenges : Li/Br exchange () requires cryogenic conditions (-78°C) and exhibits lower yields (65%) due to side reactions .
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl in ) reduce yields (53%) by slowing reaction kinetics .

Stability and Reactivity

  • Hydrolytic Stability : The pinacol boronate group in the target compound enhances stability against hydrolysis compared to boronic acids, making it suitable for prolonged storage .
  • Electrophilicity : Nitro-substituted analogues () exhibit higher electrophilicity, accelerating cross-coupling but requiring anhydrous conditions to prevent decomposition .
  • Orthogonal Reactivity : The 3-amine derivative () enables sequential functionalization (e.g., amide bond formation) without boronate cleavage .

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole is a novel boron-containing heterocyclic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a benzo[D]isoxazole core linked to a boron-containing moiety. The presence of the dioxaborolane group enhances its chemical reactivity and biological interactions.

Molecular Formula

  • C : 15
  • H : 20
  • B : 1
  • N : 1
  • O : 3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested to act on phosphodiesterase (PDE) enzymes which are critical in various signaling pathways .
  • Receptor Modulation : The compound may also interact with muscarinic acetylcholine receptors (mAChRs), potentially leading to therapeutic effects in respiratory diseases by modulating cholinergic signaling .
  • Antimicrobial Activity : Research indicates that derivatives of boron compounds exhibit antimicrobial properties. The unique structure of this compound may enhance its efficacy against certain bacterial strains .

Biological Activity Data Tables

Biological ActivityMechanismReference
PDE InhibitionEnzyme Inhibition
mAChR ModulationReceptor Interaction
Antimicrobial EffectsBacterial Inhibition

Case Study 1: PDE4 Inhibition

A study explored the effects of various boron-containing compounds on PDE4 activity. The results showed that compounds similar to this compound exhibited significant inhibition of PDE4 activity in vitro. This inhibition was linked to reduced inflammatory responses in cell models .

Case Study 2: Antimicrobial Properties

In another study focusing on the antimicrobial properties of boron compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated moderate activity against specific strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .

Q & A

Q. Example Protocol :

StepParameterValueReference
CatalystPd(dppf)Cl₂1 mol%
BaseKOAc3 equiv
Solvent1,4-dioxane0.1 M
Temp/Time100°C, 8 h

How can structural confirmation of this boronate ester be achieved?

Basic Question
Multi-technique validation is critical:

  • ¹H/¹³C NMR : Look for the characteristic peak of the dioxaborolane methyl groups at δ ~1.3 ppm (¹H) and δ ~25 ppm (¹³C). The benzo[d]isoxazole aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with boron .
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., DART or ESI) to confirm the molecular ion peak (e.g., [M+H]⁺ = 273.12 for C₁₃H₁₇BNO₃) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and distances to confirm boron-oxygen coordination .

How does this compound function in donor–acceptor (D–A) systems for electronic materials?

Advanced Question
The boronate ester acts as an electron-deficient moiety in meta-terphenyl-linked D–π–A dyads, enabling:

  • Intramolecular Charge Transfer (ICT) : The benzo[d]isoxazole core stabilizes excited states, while the boron group enhances electron-withdrawing effects. This is critical for tuning absorption/emission in OLEDs or photocatalysts .
  • Synthetic flexibility : Post-functionalization via Suzuki coupling allows attachment of electron donors (e.g., triphenylamine) or acceptors (e.g., triazine) .
    Experimental Design :
  • Monitor ICT using UV-Vis (λmax shifts) and fluorescence quenching in polar solvents.
  • Compare Hammett parameters (σ) of substituents to correlate electronic effects with optoelectronic performance .

What stability challenges arise during storage and handling?

Advanced Question
The compound is moisture-sensitive due to hydrolytic cleavage of the B–O bond. Key stability considerations:

  • Storage : Keep under argon at –20°C in sealed, desiccated vials. Avoid prolonged exposure to air (>24 h) .
  • Reactivity : Decomposes in protic solvents (e.g., MeOH, H₂O), forming boronic acids. Use anhydrous THF or DCM for reactions .
    Mitigation Strategy :
  • Monitor purity via TLC or HPLC before use.
  • For long-term stability, derivatize into more robust trifluoroborate salts if necessary .

How can mechanistic insights into cross-coupling efficiency be obtained?

Advanced Question
Kinetic and computational studies are essential:

  • Kinetic Profiling : Vary catalyst loading (0.1–5 mol% Pd), base (KOAc vs. K₂CO₃), and solvent polarity to identify rate-limiting steps. For example, KOAc accelerates transmetallation but may deactivate Pd in polar solvents .
  • DFT Calculations : Model the Pd oxidative addition and reductive elimination steps. The benzo[d]isoxazole’s steric profile may slow transmetallation, requiring bulky ligands (e.g., SPhos) .
  • Isotope Labeling : Use ¹⁰B/¹¹B isotopic tracing to track boron transfer efficiency .

How to resolve contradictory yield data in Suzuki couplings under similar conditions?

Advanced Question
Discrepancies often stem from substrate-specific steric/electronic effects or trace impurities :

  • Case Study : A 90% yield in vs. 65% in :
    • Substrate : Bromobenzoxazole () reacts faster than aliphatic bromides () due to better Pd coordination.
    • Purification : Crystallization () vs. column chromatography () affects recovery .
      Troubleshooting Steps :

Screen ligands (e.g., XPhos for steric hindrance).

Pre-dry solvents over molecular sieves.

Use excess B2Pin2 (1.2 equiv) to drive equilibrium .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.